molecular formula C14H10FN3O2 B2455686 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-63-7

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Número de catálogo: B2455686
Número CAS: 1443279-63-7
Peso molecular: 271.251
Clave InChI: VGWUTVJTINQEMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Propiedades

IUPAC Name

5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c1-8-7-16-18-12(14(19)20)6-11(17-13(8)18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUTVJTINQEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Esterification of the Carboxylic Acid Group

The 7-carboxylic acid moiety undergoes esterification with alcohols under acidic or coupling conditions. This reaction is pivotal for modifying solubility and bioavailability.

Reaction Conditions Reagents Product Application
Acid-catalyzed (H₂SO₄, HCl)Methanol, ethanol, or propanolCorresponding 7-alkyl ester (e.g., methyl or ethyl ester)Prodrug development
Coupling agents (DCC, EDCI)Alcohols in anhydrous conditionsHigh-purity esters with minimal side reactionsIntermediate synthesis

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol. Coupling agents activate the carbonyl group for ester formation without requiring strong acids.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in generating bioactive derivatives.

Reaction Conditions Reagents Product Application
EDCI/HOBtPrimary or secondary amines7-Carboxamide derivatives (e.g., benzylamide or morpholine amide)Kinase inhibitor prodrugs
Microwave-assistedAmines in DMF/DCMRapid amide formation with improved yieldsHigh-throughput library synthesis

Key Insight : Amidation retains the compound’s ability to interact with biological targets while modulating pharmacokinetic properties .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, simplifying the scaffold for further functionalization.

Conditions Catalyst Product Yield
180–200°C in DMSOCu(I) or Ag(I) salts3-Methyl-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine60–75%
Microwave irradiationNoneFaster reaction times (minutes vs. hours)~80%

Application : Decarboxylated derivatives serve as intermediates for halogenation or cross-coupling reactions .

Electrophilic Aromatic Substitution

The electron-deficient fluorophenyl ring participates in selective electrophilic substitutions.

Reaction Reagents Position Product Notes
NitrationHNO₃/H₂SO₄Para to F4-Fluoro-3-nitro derivativeLimited by ring deactivation
HalogenationCl₂ or Br₂ (FeCl₃ catalyst)Meta to F3-Chloro or 3-bromo analogsEnhances binding to hydrophobic pockets

Mechanism : Fluorine’s strong electron-withdrawing effect directs electrophiles to meta positions relative to itself .

Oxidation and Functionalization of the Pyrimidine Ring

The pyrimidine ring undergoes oxidation, particularly at the methyl group (position 3).

Oxidizing Agent Conditions Product Biological Impact
KMnO₄Acidic aqueous solution3-Carboxylic acid derivativeIncreased polarity and solubility
SeO₂Refluxing dioxane3-Formylpyrazolo[1,5-a]pyrimidineAldehyde for Schiff base formation

SAR Note : Oxidation at position 3 modulates electronic properties, influencing kinase inhibition efficacy .

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aryl or heteroaryl groups at reactive positions.

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids5-Aryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminesN-Functionalized analogs

Example : Suzuki coupling at position 5 enhances interactions with kinase ATP-binding pockets .

Hydroxylation via FAD-Dependent Enzymes

Biological hydroxylation by Mtb’s Rv1751 hydroxylase introduces hydroxyl groups, altering metabolic stability.

Enzyme Position Product Effect
Rv1751 hydroxylasePyrimidine C66-Hydroxy derivativeReduces antitubercular activity

Implication : This catabolic pathway informs resistance mechanisms in therapeutic applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exhibits significant anticancer properties. Several studies have reported its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .

Kinase Inhibition

The compound has been shown to inhibit specific kinases that play crucial roles in cell proliferation and survival. For example, it has demonstrated activity against aurora kinases, which are often overexpressed in cancer cells . This inhibition can lead to reduced cancer cell viability and increased apoptosis.

Anti-inflammatory Properties

Preliminary studies suggest potential anti-inflammatory effects of this compound. It may modulate signaling pathways that regulate pro-inflammatory cytokines, indicating its usefulness in treating inflammatory diseases .

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity while maintaining biological activity.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity of this compound is critical for designing more potent derivatives. Structure-activity relationship studies help identify which modifications lead to improved therapeutic profiles .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Aurora Kinase Inhibition : A study focused on the inhibition of aurora kinases demonstrated that derivatives of this compound could significantly block kinase activity, leading to reduced cell proliferation in cancer models .
  • Cytotoxicity Against Cancer Cells : In vitro studies using various cancer cell lines confirmed the cytotoxic effects of this compound, reinforcing its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparación Con Compuestos Similares

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

Actividad Biológica

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl substituent. Its molecular formula is C14H10FN3O2C_{14}H_{10}FN_3O_2, and it possesses a carboxylic acid functional group that may contribute to its biological activity.

Property Value
Molecular FormulaC14H10FN3O2C_{14}H_{10}FN_3O_2
CAS Number1443279-63-7
Molecular Weight273.25 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The binding affinity and specificity to these targets lead to modulation of their activity, which can result in therapeutic effects.

Anticancer Activity

Several studies have indicated that compounds from the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Activity

The compound has also been investigated for its antiviral properties. In particular, studies have demonstrated that it can inhibit the replication of viruses such as influenza A by interfering with viral polymerase activity. The effectiveness is often quantified using EC50 values, which represent the concentration required for 50% inhibition of viral replication. For example, related compounds have shown EC50 values ranging from 5 to 14 µM against influenza strains .

Anti-inflammatory Properties

In addition to its anticancer and antiviral activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. It is hypothesized that the compound could inhibit pro-inflammatory cytokines and modulate immune responses, although further studies are necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

Research has focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidines to enhance their biological activity. A notable study reported the synthesis and evaluation of various analogs that demonstrated improved potency against cancer cell lines compared to their predecessors .

Table: Summary of Biological Activity Findings

Study Activity EC50/IC50 Values Notes
Study on Anticancer EffectsInhibition of proliferationIC50 values < 10 µMTested on multiple cell lines
Antiviral Activity StudyInfluenza A inhibitionEC50 values: 5-14 µMEffective against FluA strains
Anti-inflammatory ResearchCytokine modulationNot specifiedFurther investigation needed

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives, and how can reaction conditions be optimized?

  • Methodology : Cyclization of pyrazole precursors with β-keto esters or enaminones is a key step. For example, methyl 5-amino-1H-pyrazole-4-carboxylate reacts with substituted enaminones in refluxing ethanol, followed by hydrolysis with LiOH·H₂O to yield carboxylic acid derivatives . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (80–100°C), and stoichiometry of reagents (e.g., 1:1.2 molar ratio of pyrazole to enaminone).
  • Yield Improvement : Recrystallization from ethanol/DMF mixtures enhances purity (up to 98% by HPLC) .

Q. Which spectroscopic techniques are most effective for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?

  • 1H/13C NMR : The pyrimidine core protons (e.g., H-2 and H-6) appear as singlets at δ 8.2–8.5 ppm, while substituents like 4-fluorophenyl exhibit splitting patterns (e.g., doublets at δ 7.3–7.6 ppm) .
  • IR Spectroscopy : Carboxylic acid C=O stretching is observed at ~1700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 320 for C₁₅H₁₀FN₃O₂) confirm molecular weight .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenyl and methyl groups in biological activity?

  • Experimental Design :

  • Variation of Substituents : Replace 4-fluorophenyl with chlorophenyl or methoxyphenyl to assess impact on kinase inhibition .
  • Methyl Group Removal : Synthesize the 3-H analog to evaluate steric effects on binding affinity.
    • Data Analysis : Compare IC₅₀ values against kinase targets (e.g., KDR) using enzyme-linked immunosorbent assays (ELISA). Trifluoromethyl groups at position 7 enhance activity by 10-fold in analogous compounds .

Q. What strategies resolve contradictions in crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Case Study : Discrepancies in bond lengths (e.g., C–N bonds in the pyrimidine ring) may arise from temperature-dependent torsional strain. Single-crystal X-ray diffraction at 100 K vs. 298 K reduces thermal motion artifacts, improving R-factor precision (<0.05) .
  • Validation : Cross-reference with DFT-calculated bond lengths (e.g., B3LYP/6-31G* basis set) to confirm experimental trends .

Q. How can computational methods predict the binding mode of this compound to kinase targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with KDR kinase (PDB: 1Y6A). The carboxylic acid at position 7 forms hydrogen bonds with Lys906, while the 4-fluorophenyl group occupies a hydrophobic pocket .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Methodological Challenges

Q. What purification techniques are optimal for isolating pyrazolo[1,5-a]pyrimidine carboxylic acids?

  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O/acetonitrile) resolves positional isomers .
  • Solvent Selection : Recrystallization from ethanol yields >90% purity for methyl esters; acidic hydrolysis (HCl/EtOH) followed by neutralization isolates the free acid .

Q. How can conflicting bioactivity data between in vitro and in vivo models be analyzed?

  • Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Low half-life (<30 min) suggests rapid clearance .
  • Formulation Adjustments : Encapsulate in PEGylated liposomes to improve bioavailability. Compare plasma concentration-time profiles (AUC) in rodent models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.